molecular formula C8H15NO B1252298 1-Hydroxyindolizidine

1-Hydroxyindolizidine

Cat. No. B1252298
M. Wt: 141.21 g/mol
InChI Key: IATZHJGSCGLJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyindolizidine is a natural product found in Astragalus oxyphysus with data available.

Scientific Research Applications

Synthesis of 1-Hydroxyindolizidine

1-Hydroxyindolizidine has been synthesized through various innovative methods, showcasing the compound's versatile nature and adaptability in different chemical environments:

  • Selective Synthesis from Ant Venom Alkaloid : A concise and selective synthesis of 1-Hydroxyindolizidine, specifically (3S,5R,8S,9S)-3-butyl-5-propyl-8-hydroxyindolizidine, was achieved from Myrmicaria melanogaster's ant venom alkaloid. This seven-step synthesis highlights remarkable chemo-, regio-, and diastereoselectivities, emphasizing the compound's structural specificity and potential for targeted applications (Lin & Huang, 2009).

  • Divergent Asymmetric Synthesis : A divergent and asymmetric approach led to the synthesis of both aza-spiropyran derivatives and 1-hydroxyindolizidine. This method demonstrates the compound's structural versatility and potential for further chemical modifications and applications (Zheng et al., 2007).

  • Synthesis from Garner Aldehyde : A stereoselective route for the synthesis of 1-Hydroxyindolizidine was developed, showcasing the compound's amenability to different synthetic pathways and potential for varied biological applications (Srivastava et al., 2009).

  • Decarboxylative Hetero-Diels–Alder Synthesis : This method offers a pathway to valuable 2,6-difunctionalized 3-hydroxypyridines, indicating the compound's potential in developing hydroxyindolizidine and hydroxyquinolizidine derivatives through a pyridine dearomatization strategy (Jouanno et al., 2014).

Applications in Scientific Research

The applications of 1-Hydroxyindolizidine in scientific research are as diverse as its synthesis methods, reflecting its adaptability and potential in various scientific domains:

  • Ant Venom Alkaloid Research : The synthesis and structural analysis of 1-Hydroxyindolizidine derivatives from ant venom provide insights into the chemical ecology of ants and potential applications in biologically active compounds research (Jones et al., 2007).

  • Biological Activity Studies : The compound's presence in a diverse array of natural sources, such as ants, amphibians, and plants, indicates its significance in natural product chemistry and potential applications in studying biological activities and ecological interactions (Michael, 2007).

  • Pharmaceutical Research : The structural complexity and synthetic versatility of 1-Hydroxyindolizidine make it a candidate for pharmaceutical research, especially in the synthesis of bioactive molecules with potential therapeutic applications (Michael, 2010).

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZHJGSCGLJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyindolizidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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